(3-(Pentyloxy)phenyl)boronic acid

Overview

Description

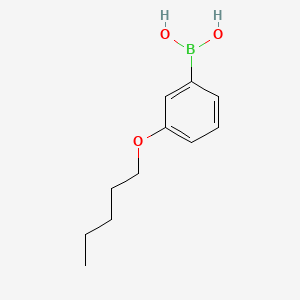

(3-(Pentyloxy)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a pentyloxy group

Mechanism of Action

Target of Action

3-Pentyloxyphenylboronic acid, also known as (3-pentoxyphenyl)boronic acid, is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the palladium catalyst and the organic groups involved in the SM coupling .

Mode of Action

The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups, such as 3-Pentyloxyphenylboronic acid, are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 3-Pentyloxyphenylboronic acid are primarily related to the formation of carbon–carbon bonds via the SM coupling reaction . This reaction allows for the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The primary result of the action of 3-Pentyloxyphenylboronic acid is the formation of new carbon–carbon bonds via the SM coupling reaction . This enables the synthesis of a wide range of organic compounds, making it a valuable tool in organic chemistry .

Action Environment

The action of 3-Pentyloxyphenylboronic acid is influenced by various environmental factors. For instance, the SM coupling reaction is performed under mild and functional group tolerant conditions . Additionally, the compound is relatively stable, readily prepared, and generally environmentally benign . It’s worth noting that the compound may be susceptible to hydrolysis under certain conditions .

Biochemical Analysis

Biochemical Properties

3-Pentyloxyphenylboronic acid plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it is used in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.

Molecular Mechanism

At the molecular level, 3-Pentyloxyphenylboronic acid exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms of action are dependent on the biochemical and cellular context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Pentyloxyphenylboronic acid can change over time. This includes changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies . The specific temporal effects can vary depending on the experimental conditions.

Metabolic Pathways

3-Pentyloxyphenylboronic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The specific metabolic pathways involved can vary depending on the biochemical and cellular context.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Pentyloxy)phenyl)boronic acid typically involves the reaction of phenylboronic acid with pentyloxy-substituted benzene derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of aryl halides with boronic acids in the presence of a base . The reaction conditions often include the use of palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate in solvents such as toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: (3-(Pentyloxy)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products: The major products formed from these reactions include substituted phenylboronic acids, phenols, and various boron-containing compounds.

Scientific Research Applications

(3-(Pentyloxy)phenyl)boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Phenylboronic acid: Lacks the pentyloxy group, making it less hydrophobic and less versatile in certain applications.

4-Formylphenylboronic acid: Contains a formyl group instead of a pentyloxy group, leading to different reactivity and applications.

3-Formylphenylboronic acid: Similar to 4-formylphenylboronic acid but with the formyl group in a different position, affecting its stability and reactivity.

Uniqueness: (3-(Pentyloxy)phenyl)boronic acid is unique due to the presence of the pentyloxy group, which enhances its hydrophobicity and allows for specific interactions in both organic synthesis and biological systems. This makes it a valuable compound in various fields of research and industry.

Biological Activity

(3-(Pentyloxy)phenyl)boronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with various biomolecules, influencing processes such as enzyme inhibition, cancer treatment, and antibacterial activity. This article reviews the biological activity of this compound, focusing on its interactions, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula . Its structure includes a phenyl ring substituted with a pentyloxy group and a boronic acid functional group, which is crucial for its biological interactions.

The biological activities of boronic acids, including this compound, primarily stem from their ability to form reversible covalent bonds with diols and other polyhydroxy compounds. This property allows them to interact with various enzymes and receptors:

- Enzyme Inhibition : Boronic acids can act as inhibitors for enzymes such as proteases and glycosidases by binding to their active sites.

- Anticancer Activity : Some studies suggest that boronic acids can induce apoptosis in cancer cells by disrupting cellular signaling pathways.

- Antibacterial Properties : The interaction of boronic acids with bacterial enzymes can inhibit the growth of certain pathogens.

Antioxidant Activity

Research has shown that boronic acids exhibit significant antioxidant properties. For instance, studies have reported that derivatives can scavenge free radicals effectively, thereby protecting cells from oxidative stress.

Anticancer Activity

In vitro studies indicate that this compound may possess cytotoxic effects against various cancer cell lines. The compound's efficacy was assessed through IC50 values, demonstrating its potential as an anticancer agent:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MCF-7 | 18.76 ± 0.62 |

| Quercetin derivative | MCF-7 | 20.00 ± 0.50 |

Antibacterial Activity

The antibacterial properties of this compound were evaluated against common bacterial strains:

| Bacteria | Concentration (mg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Escherichia coli | 6.50 | 15 |

| Staphylococcus aureus | 5.00 | 12 |

Case Studies

- In Vivo Studies : A study involving the application of a cream formulation containing this compound demonstrated significant antibacterial and antioxidant activities without notable toxicity in animal models.

- In Vitro Studies : The compound was subjected to various assays to determine its apoptotic effects on cancer cells, showing promising results in reducing cell viability in a dose-dependent manner.

Properties

IUPAC Name |

(3-pentoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3/c1-2-3-4-8-15-11-7-5-6-10(9-11)12(13)14/h5-7,9,13-14H,2-4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMEOKJGUOUIZBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655560 | |

| Record name | [3-(Pentyloxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1296671-86-7 | |

| Record name | [3-(Pentyloxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.